5-Methylpicolinic acid

Overview

Description

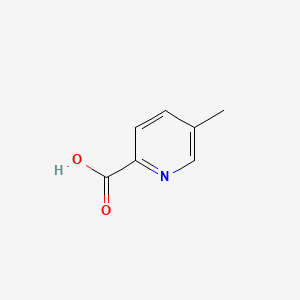

5-Methylpicolinic acid (5-MPA), systematically named 5-methylpyridine-2-carboxylic acid, is a heterocyclic carboxylic acid with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol . It features a pyridine ring substituted with a methyl group at the 5-position and a carboxylic acid group at the 2-position. This compound is a white crystalline solid with a melting point of 145.6 °C and a boiling point of 317.1 °C at 760 mmHg . Its physicochemical properties include a density of 1.23 g/cm³, a calculated XLogP3-AA value of 1.1, and moderate water solubility due to the polar carboxylate group.

Biologically, 5-MPA exhibits low acute toxicity in mice, with an LD₅₀ of 175 mg/kg via intraperitoneal administration . It serves as a ligand in coordination chemistry and a precursor in synthesizing pharmaceuticals, such as kappa opioid receptor modulators .

Preparation Methods

Oxidative Method

One of the most common methods for synthesizing 5-Methylpicolinic acid is through the oxidation of 3,5-dimethylpyridine using potassium permanganate as an oxidizing agent.

Reaction Conditions

- Starting Material : 3,5-Dimethylpyridine

- Oxidizing Agent : Potassium permanganate

- Solvent : Water (pollution-free)

- Temperature : 25-35 °C

- Reaction Time : 15-18 hours

Procedure

- Add water to a reactor and introduce 3,5-dimethylpyridine while stirring.

- Gradually add potassium permanganate over a period of 4-5 hours.

- Maintain the reaction mixture at 30 °C for the specified duration.

- Post-reaction, filter out manganese dioxide and adjust the pH using concentrated hydrochloric acid to separate by-products.

Purification Steps

The crude product undergoes several purification steps, including:

- Centrifugation to remove insoluble by-products.

- Adjusting pH to selectively precipitate impurities.

- Drying the final product at controlled temperatures.

The resulting purity can reach up to 99.5%, making this method highly efficient for producing high-purity this compound.

Rearrangement Reactions

Another method involves rearrangement reactions where simpler pyridine derivatives are transformed into this compound through specific catalytic conditions.

Example Reaction

A notable example includes the rearrangement of certain substituted pyridines under acidic conditions, which can yield various picolinic acid derivatives.

Synthesis from Precursor Compounds

This method focuses on constructing this compound from simpler aromatic compounds through multi-step synthetic pathways.

Common Precursors

- Methylated Pyridines : Various methylated pyridine derivatives can serve as starting materials.

General Reaction Scheme

- Functionalization of the precursor to introduce necessary substituents.

- Cyclization or rearrangement to form the picolinic backbone.

- Final modifications to achieve the desired methyl substitution at the fifth position.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Oxidizing Agent | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Oxidative Method | 3,5-Dimethylpyridine | Potassium permanganate | Up to 99.5 | >99 | High purity and yield | Requires careful pH management |

| Rearrangement Reaction | Substituted Pyridines | - | Variable | Variable | Potentially simpler synthesis | Lower yields |

| Synthesis from Precursors | Methylated Aromatics | - | Variable | Variable | Versatile starting materials | Multi-step process may lower yield |

Chemical Reactions Analysis

Types of Reactions: 5-Methylpicolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield reduced forms of the acid.

Common Reagents and Conditions:

Oxidation: Selenium dioxide is commonly used as an oxidizing agent.

Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon can be used for reduction reactions.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted picolinic acids and their derivatives, which can have different functional groups attached to the pyridine ring .

Scientific Research Applications

Medicinal Chemistry

5-Methylpicolinic acid has been investigated for its potential therapeutic applications, particularly in drug development targeting cardiovascular diseases and metabolic disorders.

Case Study: Cardiovascular Drug Development

A recent study focused on the synthesis of derivatives of this compound aimed at developing new cardiovascular drugs. The synthesized compound exhibited significant binding affinity for key proteins involved in lipid metabolism, such as PCSK9 and SIRT1. Molecular docking studies indicated that the compound could effectively inhibit these proteins, suggesting its potential as a therapeutic agent for dyslipidemia management .

Key Findings:

- Binding Affinity: High affinity for cardiovascular biomarkers.

- Synthesis Yield: 71% yield from the reaction involving nicotinic acid derivatives.

- Drug-Likeness: The compound adheres to drug-likeness criteria, indicating favorable pharmacokinetic properties.

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand to form complexes with transition metals. These complexes are studied for their catalytic properties and potential applications in materials science.

Data Table: Coordination Complexes of this compound

| Metal Ion | Complex Type | Stability Constant (log K) | Application Area |

|---|---|---|---|

| Copper (II) | [Cu(5-Methylpicolinate)2] | 6.45 | Catalysis |

| Zinc (II) | [Zn(5-Methylpicolinate)2] | 5.75 | Antimicrobial agents |

| Iron (III) | [Fe(5-Methylpicolinate)3] | 7.20 | Environmental remediation |

Applications:

- Catalysis: Transition metal complexes are utilized in various catalytic reactions, enhancing reaction rates and selectivity.

- Antimicrobial Agents: Zinc complexes have shown promising antimicrobial activity against various pathogens.

Biochemical Applications

This compound is also being explored for its role in biochemical pathways. It acts as a precursor in the synthesis of biologically active compounds.

Case Study: Biochemical Pathway Analysis

Research has demonstrated that this compound can be produced from the enzymatic conversion of aminophenols using engineered bacteria. This bioconversion process yields high amounts of this compound with potential applications in pharmaceutical synthesis .

Key Insights:

- Yield Efficiency: Over 90% yield of this compound from substrate conversion.

- Sustainability: The use of microbial systems promotes eco-friendly production methods.

Material Science

The compound's properties make it suitable for applications in material science, particularly in developing organic light-emitting diodes (OLEDs).

Case Study: OLED Applications

The unique electronic properties of this compound derivatives have been investigated for their use in OLED technology. Studies indicate that compounds derived from this compound exhibit efficient charge transport characteristics and luminescent properties .

Performance Metrics:

- Luminescence Efficiency: High quantum efficiency observed in preliminary tests.

- Charge Mobility: Enhanced charge mobility compared to traditional materials used in OLEDs.

Mechanism of Action

The mechanism of action of 5-Methylpicolinic acid involves its ability to chelate metal ions, particularly zinc. This chelation can influence various biological pathways, including those involved in enzyme activity and cellular signaling. The compound’s ability to bind to metal ions makes it a valuable tool in studying metal-dependent biological processes .

Comparison with Similar Compounds

Structural and Coordination Chemistry

5-MPA is structurally analogous to other picolinic acid derivatives but differs in substituent placement and electronic effects. Key comparisons include:

Key Findings :

- In zinc complexes, 5-MPA adopts a trans-octahedral geometry similar to picolinic acid but with reduced solubility due to the hydrophobic methyl group .

- Unlike 3-hydroxypicolinic acid, 5-MPA lacks a hydroxyl group, limiting its ability to form hydrogen-bonded networks in crystal structures .

Reactivity and Functional Specificity

5-MPA demonstrates distinct reactivity compared to substituted picolinic acids:

- This highlights the critical role of the hydroxyl group in 5HPA for enzyme recognition .

- Synthetic Utility: 5-MPA is used in Ugi multicomponent reactions to generate bioactive amides, such as κ-opioid receptor ligands, where its methyl group enhances lipophilicity and target binding . In contrast, 5-(methoxycarbonyl)picolinic acid (C₈H₇NO₄) serves as a methyl ester precursor for carboxylation reactions, leveraging its electron-deficient pyridine ring .

Pharmacological and Commercial Relevance

- 5-MPA Derivatives : The hydrochloride salt (CAS 177359-60-3) improves solubility for pharmaceutical formulations . Derivatives like 5-(4-(trifluoromethoxy)phenyl)picolinic acid (CAS 1261820-95-4) exhibit enhanced bioactivity due to aromatic and fluorinated substituents .

- Market Availability : 5-MPA is sold as a hydrate (CAS 4434-13-3) with prices ranging from €23.00/g (1g scale) to €96.00/5g . Its analogs, such as 5-hydroxypicolinic acid hydrochloride, are prioritized for niche applications in drug discovery .

Biological Activity

5-Methylpicolinic acid, also known as 5-methylpyridine-2-carboxylic acid, is an organic compound with significant biological activities and therapeutic potential. This article reviews its biological properties, synthesis methods, and applications based on diverse scientific studies.

- Chemical Formula : C₇H₉NO₂

- Molecular Weight : Approximately 137.14 g/mol

- Structure : Characterized by a pyridine ring substituted with a methyl group at the 5-position and a carboxylic acid group at the 2-position.

Biological Activities

This compound exhibits several notable biological activities:

- Neuroprotective Effects : Research indicates that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. Studies have shown its ability to mitigate oxidative stress in neuronal cells, suggesting its role in enhancing neuronal survival under stress conditions.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies suggest that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : this compound has been studied for its anti-inflammatory properties, particularly in models of inflammatory diseases. It appears to modulate inflammatory pathways, potentially reducing the severity of conditions such as arthritis.

- Potential in Cancer Therapy : Preliminary studies indicate that derivatives of this compound may exhibit antiproliferative effects on cancer cells. This suggests a potential role in cancer therapy, warranting further investigation into its mechanisms of action .

Synthesis Methods

Several methods have been reported for synthesizing this compound, including:

- Chemical Synthesis : Traditional organic synthesis methods involving the reaction of pyridine derivatives with methylating agents.

- Biotechnological Approaches : Utilization of microbial fermentation processes to produce the compound from simpler substrates.

Neuroprotective Study

A study published in Scientific Reports investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and increased antioxidant enzyme activity .

Antimicrobial Activity

Research highlighted in Nature demonstrated that modified forms of picolinic acid derivatives, including this compound, exhibited substantial antimicrobial activity against various bacterial strains. The study focused on the structure-activity relationship, revealing specific molecular features responsible for enhanced efficacy against pathogens .

Anti-inflammatory Research

In another study examining the anti-inflammatory properties of this compound, researchers found that it inhibited pro-inflammatory cytokine production in macrophages. This suggests a mechanism by which the compound could alleviate symptoms in inflammatory diseases.

Applications

The diverse biological activities of this compound suggest several potential applications:

- Pharmaceutical Development : As a neuroprotective and anti-inflammatory agent, it holds promise for developing treatments for neurodegenerative diseases and inflammatory conditions.

- Agricultural Uses : Its antimicrobial properties may be harnessed in developing new herbicides or fungicides.

- Chemical Synthesis : It serves as a valuable precursor in synthesizing various heterocyclic compounds used in medicinal chemistry and materials science.

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₇H₉NO₂ |

| Molecular Weight | 137.14 g/mol |

| Solubility | Soluble in water |

| Neuroprotective Activity | Yes |

| Antimicrobial Activity | Yes |

| Anti-inflammatory Activity | Yes |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methylpicolinic acid, and how are they validated?

- The primary synthesis involves enzymatic cleavage of precursors like 6-amino-m-cresol using 2-aminophenol 1,6-dioxygenase, yielding this compound. Validation typically employs GC-MS analysis of methyl ester derivatives, comparing retention times and fragmentation patterns with authentic standards. For example, the methyl ester of this compound shows a characteristic mass spectrum (m/z 151, 121, 93) .

- Alternative chemical syntheses (e.g., oxidation of 5-methylpicoline) require detailed characterization via NMR, HPLC, and elemental analysis to confirm purity and structure .

Q. Which analytical methods are critical for characterizing this compound in research settings?

- GC-MS : Essential for structural confirmation, particularly for methyl ester derivatives .

- HPLC with UV detection : Used to quantify yields and monitor reaction progress (e.g., 43% yield for picolinic acid derivatives in enzymatic reactions) .

- NMR and FT-IR : Provide data on functional groups and molecular structure. Proper documentation of spectral peaks (e.g., δ-values in H-NMR) is required for reproducibility .

Q. How should researchers address stability and storage of this compound?

- Store in airtight containers at -20°C to prevent degradation. Monitor stability via periodic HPLC analysis under varying conditions (pH, temperature). Contamination by metal ions (e.g., Cu, Zn) should be avoided, as they can inhibit enzymatic activity in synthesis protocols .

Advanced Research Questions

Q. How can researchers optimize low yields in enzymatic synthesis of this compound?

- Systematic optimization of reaction parameters (pH, temperature, substrate concentration) is critical. For instance, ferrous iron (Fe) and ascorbate enhance enzymatic activity, while Cu or Zn abolish it .

- Use design-of-experiment (DoE) approaches to identify interactions between variables. Replicate experiments with statistical validation (e.g., ANOVA) to ensure robustness .

Q. What strategies resolve contradictions in reported data (e.g., variable yields across studies)?

- Conduct systematic reviews to aggregate data (e.g., using PRISMA guidelines) and identify methodological differences, such as unoptimized reaction conditions or inconsistent analytical techniques .

- Replicate studies with strict adherence to documented protocols. For example, yields of 25–66% for methylpicolinic acid derivatives in enzymatic reactions highlight the need for standardization .

Q. How can mechanistic studies improve understanding of this compound’s biological or chemical roles?

- Employ kinetic studies (e.g., Michaelis-Menten analysis) to probe enzyme-substrate interactions in synthesis pathways. Isotopic labeling (e.g., C) can track metabolic or degradation pathways .

- Computational modeling (e.g., DFT calculations) predicts reactivity and guides experimental design for novel applications, such as chelating agents or pharmaceutical intermediates .

Q. What are the emerging applications of this compound in interdisciplinary research?

- Antimicrobial studies : Test synergistic effects with antibiotics using minimum inhibitory concentration (MIC) assays. Include positive/negative controls and validate via dose-response curves .

- Metal coordination chemistry : Characterize complexes with transition metals (e.g., Fe, Cu) using X-ray crystallography and spectrophotometry. Compare stability constants with related picolinic acid derivatives .

Q. Methodological Best Practices

- Documentation : Follow IUPAC naming conventions and report all spectral data (e.g., NMR shifts, IR peaks) to enable replication .

- Statistical rigor : Use tools like GraphPad Prism for EC50/IC50 calculations and error analysis. Report confidence intervals for key metrics .

- Ethical reporting : Disclose conflicts of interest and funding sources. Cite primary literature over reviews to ensure traceability .

Properties

IUPAC Name |

5-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-2-3-6(7(9)10)8-4-5/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMYXZFRJDEBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196144 | |

| Record name | Picolinic acid, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4434-13-3 | |

| Record name | 5-Methylpicolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4434-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picolinic acid, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004434133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picolinic acid, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.